molecular formula C32H35ClN4O4 B2971639 N-(4-chlorophenethyl)-4-((1-(2-(dipropylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide CAS No. 899908-88-4

N-(4-chlorophenethyl)-4-((1-(2-(dipropylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Numéro de catalogue: B2971639
Numéro CAS: 899908-88-4
Poids moléculaire: 575.11
Clé InChI: LTHWTDWSVBLZJO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-chlorophenethyl)-4-((1-(2-(dipropylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C32H35ClN4O4 and its molecular weight is 575.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(4-chlorophenethyl)-4-((1-(2-(dipropylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

N 4 chlorophenethyl 4 1 2 dipropylamino 2 oxoethyl 2 4 dioxo 1 2 dihydroquinazolin 3 4H yl methyl benzamide\text{N 4 chlorophenethyl 4 1 2 dipropylamino 2 oxoethyl 2 4 dioxo 1 2 dihydroquinazolin 3 4H yl methyl benzamide}

Pharmacological Properties

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit the following activities:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in lipid metabolism, particularly N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is crucial for the biosynthesis of bioactive lipids such as N-acylethanolamines (NAEs) .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties by targeting specific kinases involved in cell proliferation and survival .
  • Neuropharmacological Effects : Given its structural similarities to known neuroactive compounds, it is hypothesized that this compound may influence neurotransmitter systems, potentially impacting mood and behavior .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of compounds. For this compound, key findings include:

  • Substituent Variations : Modifications at specific positions on the quinazoline scaffold have been shown to enhance inhibitory potency against NAPE-PLD. For instance, replacing larger substituents with smaller ones increased both potency and selectivity .
  • Lipophilicity and Potency : The balance between hydrophilicity and lipophilicity is critical; compounds with optimal lipophilic characteristics tend to demonstrate better cellular uptake and bioavailability .

Case Studies

Several studies provide insight into the biological activity of similar compounds:

  • Study 1 : A derivative with a similar structure was tested for its ability to modulate emotional behavior in animal models. Results indicated a significant reduction in anxiety-like behaviors when administered at specific dosages .
  • Study 2 : Another study explored the anticancer potential of quinazoline derivatives. The results showed that modifications leading to increased potency resulted in significant tumor growth inhibition in xenograft models .

Data Tables

Below are summarized data points from relevant studies:

CompoundTarget EnzymeIC50 (µM)Biological Activity
Compound ANAPE-PLD0.5Inhibitor
Compound BPlk10.8Anticancer
Compound CUnknown0.3Neuroactive

Propriétés

Numéro CAS

899908-88-4

Formule moléculaire

C32H35ClN4O4

Poids moléculaire

575.11

Nom IUPAC

N-[2-(4-chlorophenyl)ethyl]-4-[[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide

InChI

InChI=1S/C32H35ClN4O4/c1-3-19-35(20-4-2)29(38)22-36-28-8-6-5-7-27(28)31(40)37(32(36)41)21-24-9-13-25(14-10-24)30(39)34-18-17-23-11-15-26(33)16-12-23/h5-16H,3-4,17-22H2,1-2H3,(H,34,39)

Clé InChI

LTHWTDWSVBLZJO-UHFFFAOYSA-N

SMILES

CCCN(CCC)C(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)NCCC4=CC=C(C=C4)Cl

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.